![molecular formula C18H18BrN3O B2608753 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 647031-71-8](/img/structure/B2608753.png)
3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
Overview
Description
The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” is a complex organic molecule that contains a bromophenyl group, a pyridinyl group, and a piperazino group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl, pyridinyl, and piperazino groups. The presence of these groups could potentially allow for interesting intermolecular interactions and packing arrangements in the solid state .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, pyridinyl, and piperazino groups. For example, the bromine atom on the bromophenyl group could potentially be a site of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could potentially increase the compound’s density and boiling point compared to a similar compound without a bromine atom .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Cancer Properties : Researchers have investigated the potential of this compound as an anti-cancer agent. Its structural features, including the bromophenyl group and the pyridine ring, contribute to its cytotoxic effects against cancer cells .
- Anti-Malarial Activity : The compound’s piperazino group has been associated with anti-malarial properties. It may interfere with the parasite’s life cycle or inhibit essential enzymes .
- Anti-Cholinesterase Inhibition : Some studies suggest that this compound could inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer’s .
Materials Science and Nanotechnology
- Ionic Liquids : Pyridinium salts, including this compound, have been explored as ionic liquids due to their unique properties. These salts can serve as solvents, catalysts, or electrolytes in various applications .
- Gene Delivery Systems : Researchers have modified pyridinium salts for use in gene delivery. Their cationic nature allows them to interact with DNA and facilitate transfection .
Biological Applications
- Anti-Microbial Activity : The compound’s structure suggests potential anti-microbial effects. It may inhibit bacterial growth or disrupt cell membranes .
- Neuroscience Research : Given its anti-cholinesterase activity, this compound could be relevant in studies related to neurodegenerative diseases and neurotransmission .
Mechanism of Action
Target of Action
The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” contains a pyridinyl piperazino moiety, which is a common structural feature in many bioactive pharmaceuticals . Therefore, it’s possible that this compound could interact with a variety of biological targets.
Future Directions
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-16-5-3-4-15(14-16)7-8-18(23)22-12-10-21(11-13-22)17-6-1-2-9-20-17/h1-9,14H,10-13H2/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWUIWUCOOPHK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328281 | |
Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
647031-71-8 | |
Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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